

YM348: A Potent 5-HT2C Receptor Agonist for Functional Studies

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Compound of Interest

Compound Name: YM348

Cat. No.: B1683498

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YM348, with the chemical name (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, is a potent and orally active agonist for the serotonin 2C (5-HT2C) receptor.[1][2] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system, playing a significant role in regulating mood, appetite, and other physiological processes.[3]

YM348 exhibits high affinity and functional selectivity for the 5-HT2C receptor, making it a valuable pharmacological tool for investigating the receptor's function in both in vitro and in vivo models.[2] This document provides detailed application notes and experimental protocols for utilizing **YM348** in the study of 5-HT2C receptor function.

Data Presentation

Table 1: In Vitro Pharmacological Profile of YM348

Parameter	Receptor	Species	Value	Reference
Binding Affinity (Ki)	5-HT2C	Human	0.89 nM	[1] [2] [4]
5-HT2B	Human	2.5 nM	[1] [4]	
5-HT2A	Human	13 nM	[1] [4]	
5-HT1A	Human	130 nM	[1] [4]	
α2A	Human	126 nM	[1] [4]	
5-HT7	Human	177 nM	[1] [4]	
5-HT1D	Bovine	481 nM	[1] [4]	
Functional Activity (EC50)	5-HT2C	Human	1.0 nM	
5-HT2B	Human	3.2 nM	[1] [4]	[1] [4]
5-HT2A	Human	93 nM	[1] [4]	

Note: **YM348** exhibits full agonistic activity at human 5-HT2A and 5-HT2B receptors.[\[1\]](#)[\[4\]](#) IC50 values for other 46 binding sites were found to be >1 μM.[\[1\]](#)[\[4\]](#)

Table 2: In Vivo Effects of YM348 in Rats

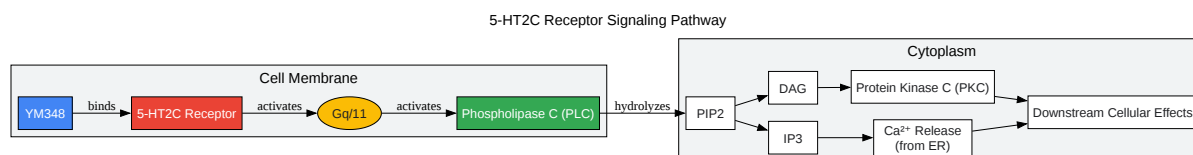
Effect	Species	Route of Administration	Minimum Effective Dose	Key Findings	Reference
Penile Erections	Rat	Oral	-	Induces penile erections, an effect completely inhibited by the selective 5-HT _{2C} antagonist SB242084. The dose-response curve is an inverted U-shape.	[1] [2] [5] [6]
Hypolocomotion	Rat	Oral	0.203 mg/kg	Dose-dependently inhibits spontaneous activity. This effect is also blocked by SB242084.	[1] [2]

Hyperthermia	Rat	-	-	Dose-dependently increases body temperature, an effect attenuated by the 5-HT2C antagonist SB242084.	[7][8]
Increased Energy Expenditure	Rat	-	-	Produces a dose-related increase in energy expenditure, which is attenuated by SB242084.	[7][8]

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like **YM348** primarily couples to Gq/11 proteins, initiating a cascade of intracellular events.[3]

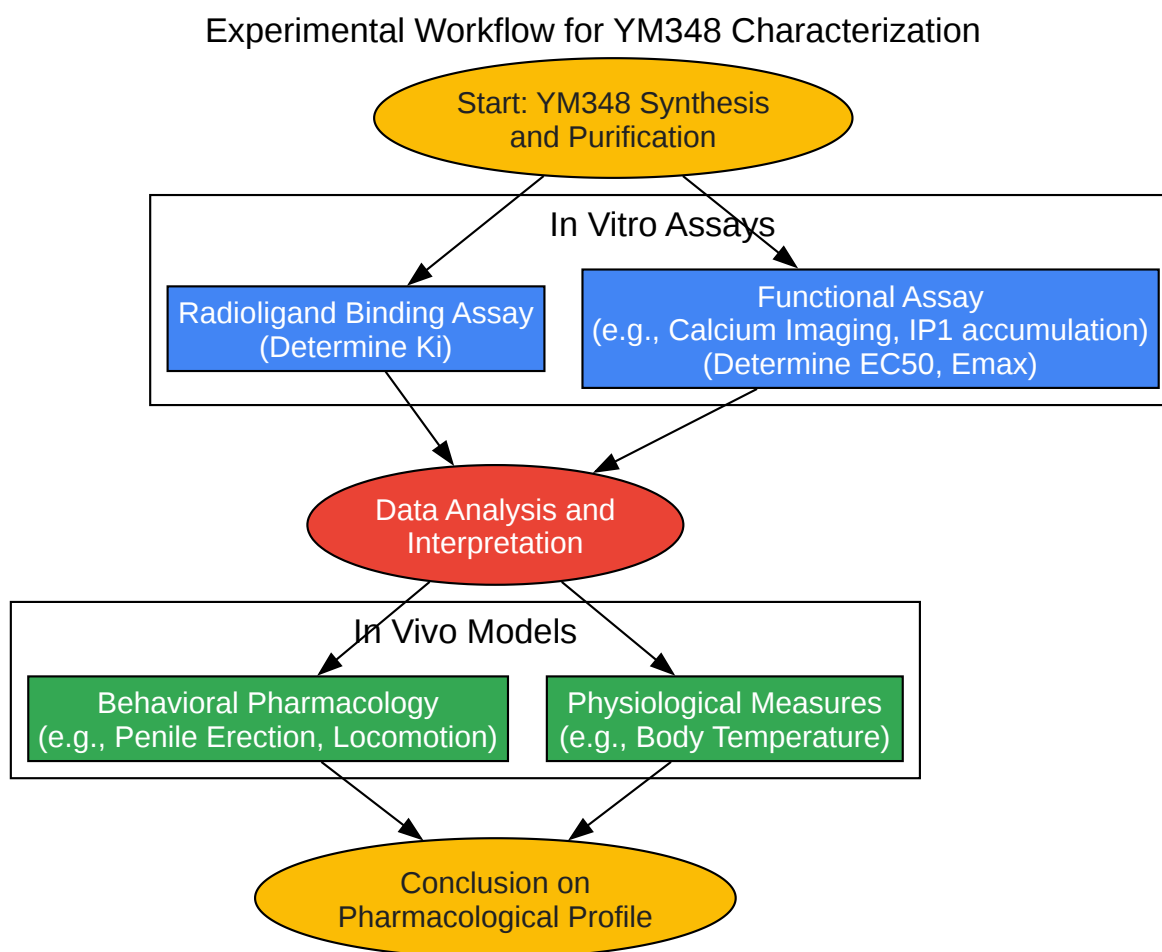


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Caption: Canonical Gq/11 signaling cascade initiated by 5-HT_{2C} receptor activation.

Experimental Workflow for YM348 Characterization

A typical workflow to characterize the pharmacological properties of **YM348** involves a series of in vitro and in vivo experiments.



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Caption: A logical workflow for the comprehensive pharmacological evaluation of **YM348**.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT_{2C} Receptor

Objective: To determine the binding affinity (K_i) of **YM348** for the human 5-HT_{2C} receptor.

Materials:

- Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT_{2C} receptor.
- [³H]5-HT (radioligand).
- **YM348** (test compound).
- Serotonin (5-HT) or a known high-affinity non-labeled ligand for non-specific binding determination.
- Binding Buffer: 50 mM Tris-HCl (pH 7.4), 4 mM CaCl₂, 10 μ M pargyline, 0.1 mg/ml L-ascorbic acid.
- Wash Buffer: 50 mM Tris-HCl (pH 7.4).
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and vials.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **YM348** in binding buffer.
- In a 96-well plate, add in the following order:
 - 50 μ L of binding buffer (for total binding) or 50 μ L of 10 μ M 5-HT (for non-specific binding) or 50 μ L of **YM348** dilution.
 - 50 μ L of [³H]5-HT (at a final concentration close to its K_d).

- 100 µL of cell membrane suspension (containing 10-20 µg of protein).
- Incubate the plate at 25°C for 60 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold wash buffer.
- Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.
- Measure the radioactivity in a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value of **YM348** from a concentration-response curve and calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: In Vitro Functional Assay - Calcium Imaging

Objective: To determine the functional potency (EC₅₀) and efficacy (E_{max}) of **YM348** at the 5-HT_{2C} receptor.

Materials:

- HEK293 or CHO cells stably expressing the human 5-HT_{2C} receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Fluo-4 AM or other suitable calcium-sensitive dye.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- **YM348** (test compound).
- Serotonin (5-HT) as a reference agonist.

- A selective 5-HT_{2C} antagonist (e.g., SB242084) for confirming receptor-specific effects.
- A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

- Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to 80-90% confluency.
- Prepare the dye-loading solution by dissolving Fluo-4 AM in anhydrous DMSO and then diluting it in Assay Buffer.
- Remove the culture medium from the cells and add the dye-loading solution. Incubate at 37°C for 60 minutes.
- Wash the cells twice with Assay Buffer to remove excess dye. Add 100 µL of Assay Buffer to each well.
- Prepare serial dilutions of **YM348** and 5-HT in Assay Buffer.
- Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
- Measure the baseline fluorescence for 10-20 seconds.
- Automatically inject the **YM348** or 5-HT dilutions into the wells and continue to measure the fluorescence intensity for an additional 2-3 minutes.
- Analyze the data by calculating the change in fluorescence from baseline.
- Plot the concentration-response curves and determine the EC₅₀ and E_{max} values for **YM348** and 5-HT. To confirm specificity, pre-incubate cells with a 5-HT_{2C} antagonist before adding **YM348**.

Protocol 3: In Vivo Assessment of Penile Erection in Rats

Objective: To evaluate the pro-erectile effects of **YM348** in conscious male rats.

Materials:

- Male Wistar rats (250-300 g).
- **YM348**.
- Vehicle (e.g., water or saline).
- A selective 5-HT_{2C} antagonist (e.g., SB242084).
- Observation cages with a transparent front.
- Oral gavage needles.

Procedure:

- House the rats individually for at least one week before the experiment to allow for acclimatization.
- On the day of the experiment, habituate the rats to the observation cages for at least 30 minutes.
- Administer **YM348** or vehicle orally via gavage. For antagonist studies, administer SB242084 (e.g., intraperitoneally) 30 minutes prior to **YM348** administration.
- Immediately after **YM348** administration, place the rats back into the observation cages.
- Observe the animals continuously for a period of 60-90 minutes.
- Record the number of penile erections for each rat. A penile erection is defined as the emergence of the penis from the preputial sheath.
- Analyze the data by comparing the number of erections in the **YM348**-treated groups to the vehicle-treated group. Statistical analysis can be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).

Protocol 4: In Vivo Assessment of Locomotor Activity in Rats

Objective: To assess the effect of **YM348** on spontaneous locomotor activity in rats.

Materials:

- Male Wistar rats (250-300 g).
- **YM348**.
- Vehicle.
- Automated locomotor activity chambers equipped with infrared beams.
- Data acquisition software.

Procedure:

- Habituate the rats to the testing room for at least 60 minutes before the start of the experiment.
- Administer **YM348** or vehicle orally.
- Immediately place each rat into an individual locomotor activity chamber.
- Record locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 60-120 minutes.
- Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
- Calculate the total locomotor activity for the entire session.
- Compare the locomotor activity of the **YM348**-treated groups with the vehicle-treated group using appropriate statistical analysis.

Conclusion

YM348 is a potent and selective 5-HT_{2C} receptor agonist that serves as an invaluable tool for elucidating the physiological and behavioral roles of this important receptor. The protocols provided herein offer a framework for the comprehensive in vitro and in vivo characterization of **YM348** and other 5-HT_{2C} receptor ligands. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

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